4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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Overview
Description
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzaldehyde with cyclopentanone in the presence of a base can lead to the formation of the desired quinoline derivative . The reaction conditions typically include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar biological activities.
4-hydroxyquinoline: Known for its antimicrobial properties.
2-quinolinone: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one stands out due to its unique structure, which combines the quinoline ring with a cyclopentane moiety.
Properties
Molecular Formula |
C18H16ClNO |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one |
InChI |
InChI=1S/C18H16ClNO/c19-16-7-2-1-6-13(16)14-10-18(21)20-17-9-12-5-3-4-11(12)8-15(14)17/h1-2,6-9,14H,3-5,10H2,(H,20,21) |
InChI Key |
HJXARMHPBVUDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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